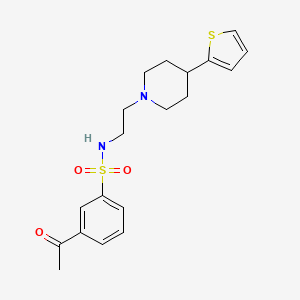
3-acetyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of intra- and intermolecular reactions . Thiophene derivatives can undergo a variety of reactions, including Diels–Alder reactions .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development. Their structural versatility allows for modifications that enhance pharmacological properties. Researchers have explored various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives appear in over twenty classes of pharmaceuticals and alkaloids . Investigating the pharmacological activity of compounds containing the piperidine moiety can lead to the discovery of novel drugs.
Neurotransmitter Reuptake Inhibition
Piperidine-based compounds have been evaluated for their effects on neurotransmitter reuptake. For instance, arylalkanol-piperidine analogues were synthesized and tested for triple reuptake inhibition. Understanding their interactions with serotonin, norepinephrine, and dopamine transporters can guide the development of potential antidepressants and mood stabilizers .
Anti-Fibrosis Activity
Some piperidine derivatives exhibit promising anti-fibrosis activity. Researchers have compared their efficacy against established drugs like Pirfenidone. These compounds could potentially serve as therapeutic agents for fibrotic diseases, such as liver fibrosis or pulmonary fibrosis .
Metal Complexing Agents
Certain piperidine-containing compounds act as metal complexing agents. For example, 2-butylthiophene (a derivative of thiophene) is used in the synthesis of anticancer agents and 2-octylthiophene contributes to the development of anti-atherosclerotic agents . Investigating metal coordination with piperidine-based ligands can lead to novel applications in catalysis and materials science.
Multicomponent Reactions
Piperidines participate in multicomponent reactions, allowing efficient synthesis of complex molecules. Researchers have explored cyclization, annulation, and amination reactions to construct diverse piperidine derivatives. These methods contribute to the rapid assembly of drug-like compounds and natural products .
Spiropiperidines in Chemical Biology
Spiropiperidines, a class of piperidine derivatives, have gained attention in chemical biology. Their unique three-dimensional structure makes them valuable tools for probing protein-ligand interactions and enzyme inhibition. Researchers use spiropiperidines to explore biological pathways and develop chemical probes .
Mechanism of Action
Target of Action
It is known that both thiophene and piperidine derivatives, which are part of the compound’s structure, have been associated with a variety of biological activities . Thiophene derivatives have shown properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic . Piperidine derivatives have been used in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The presence of thiophene and piperidine moieties suggests that the compound may interact with its targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities associated with thiophene and piperidine derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The presence of thiophene and piperidine moieties in the compound’s structure suggests that it may have good bioavailability, as these moieties are commonly found in many pharmaceuticals .
Result of Action
Given the wide range of biological activities associated with thiophene and piperidine derivatives, it is likely that the compound could have various effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
3-acetyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-15(22)17-4-2-5-18(14-17)26(23,24)20-9-12-21-10-7-16(8-11-21)19-6-3-13-25-19/h2-6,13-14,16,20H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMVPVPNPOXZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

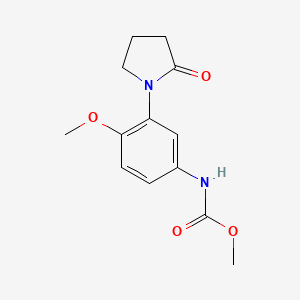
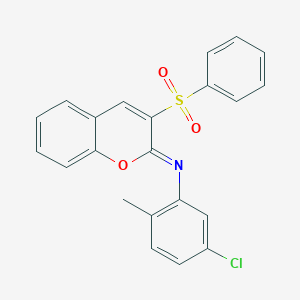
![1-(3,4-dimethylphenyl)-4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2909973.png)
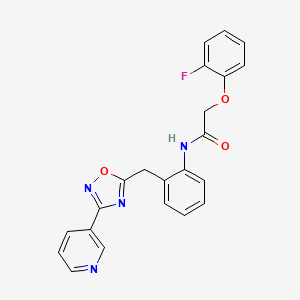
![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2909977.png)
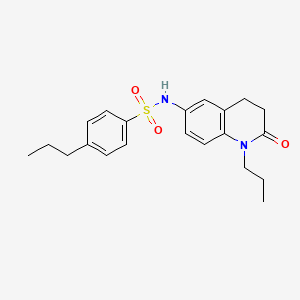



![3-Methyl-7-[2-methyl-3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2909984.png)
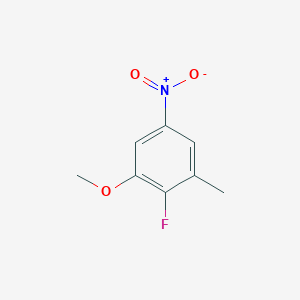

![5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2909989.png)
